Lead-Likeness: Molecular Weight Comparison with 2-Bromo Analog
The compound has a molecular weight of 205.23 g/mol, which is 60.90 g/mol (22.9%) lower than the corresponding 2-bromo-N-(furan-2-ylmethyl)-5-methylaniline (MW 266.13 g/mol) [1]. This places the fluoro analog within the more favorable range for lead-like chemical space (MW ≤ 350) and closer to fragment-like criteria (MW ≤ 250), whereas the bromo analog exceeds the preferred fragment threshold. Lower MW generally correlates with improved solubility, permeability, and more efficient ligand optimization trajectories.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 205.23 |
| Comparator Or Baseline | 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline: 266.13 |
| Quantified Difference | 60.90 g/mol lower (22.9% reduction) |
| Conditions | Calculated from molecular formula (PubChem 2.1 / Cactvs 3.4.8.18) |
Why This Matters
Lower molecular weight is a critical parameter in early-stage drug discovery procurement, as it influences the probability of downstream ADME success and reduces synthetic complexity.
- [1] PubChem. Compound Summary for CID 33785423: 2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1092304-93-2 View Source
